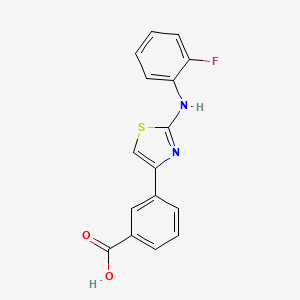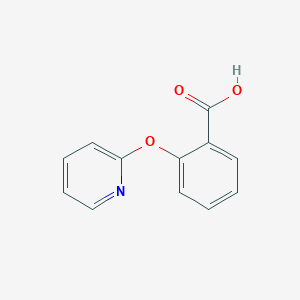
NF-kappaBeta activator 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-kappaBeta activator 1 is a compound that plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaBeta) pathway. This pathway is integral to various cellular processes, including inflammation, immune response, cell proliferation, and survival. This compound is particularly significant in the context of diseases such as cancer, autoimmune disorders, and neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NF-kappaBeta activator 1 typically involves the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the core structure: This involves the use of organic synthesis techniques to build the core structure of the compound.
Functionalization: Various functional groups are added to the core structure to enhance its activity and specificity.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. This includes:
Large-scale reactors: Utilizing large-scale reactors to carry out the chemical reactions.
Automated systems: Employing automated systems for precise control of reaction conditions.
Quality assurance: Implementing rigorous quality assurance protocols to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: NF-kappaBeta activator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
NF-kappaBeta activator 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the NF-kappaBeta pathway and its role in various chemical processes.
Biology: Employed to investigate the biological functions of the NF-kappaBeta pathway, including its role in cell signaling and gene expression.
Medicine: Utilized in the development of therapeutic agents for diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.
Industry: Applied in the production of pharmaceuticals and other products that target the NF-kappaBeta pathway .
作用機序
The mechanism of action of NF-kappaBeta activator 1 involves the activation of the NF-kappaBeta pathway. This process includes:
Binding to receptors: this compound binds to specific receptors on the cell surface.
Activation of I-kappaB kinase: This leads to the activation of I-kappaB kinase, which phosphorylates the inhibitory protein I-kappaB.
Degradation of I-kappaB: The phosphorylated I-kappaB is ubiquitinated and degraded, releasing the NF-kappaBeta complex.
Translocation to the nucleus: The activated NF-kappaBeta complex translocates to the nucleus, where it binds to DNA and regulates gene expression
類似化合物との比較
NF-kappaBeta activator 1 can be compared with other similar compounds, such as:
Tumor necrosis factor-alpha: Another activator of the NF-kappaBeta pathway, but with different molecular targets and effects.
Interleukin-1: A cytokine that also activates the NF-kappaBeta pathway, but through different receptors and signaling mechanisms.
Lipopolysaccharides: Components of bacterial cell walls that activate the NF-kappaBeta pathway via toll-like receptors
Uniqueness: this compound is unique in its specific activation of the NF-kappaBeta pathway and its potential therapeutic applications in various diseases. Its ability to selectively target this pathway makes it a valuable tool in both research and clinical settings .
特性
IUPAC Name |
3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-12-6-1-2-7-13(12)18-16-19-14(9-22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUFECODNVILSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)


![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)


![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)


